molecular formula C12H11N5 B8419179 6-Amino-4-(1H-4-indolylamino)pyrimidine

6-Amino-4-(1H-4-indolylamino)pyrimidine

Cat. No. B8419179
M. Wt: 225.25 g/mol
InChI Key: YZMRVROQFRQUGE-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

A 7N methanol solution of ammonia (50 ml) and tetrahydrofuran (20 ml) were added to 6-chloro-4-(1H-4-indolylamino)pyrimidine (599 mg, 2.5 mmol) and the reaction mixture was heated in a sealed tube at 130° C. for 137 hours. The solvent was distilled off under reduced pressure; the residue was purified by silica gel column chromatography (eluent; ethyl acetate:tetrahydrofuran=1:1); diethyl ether was added to the residue to crystallize; the crystals were filtered off, washed with diethyl ether, and dried under aeration to yield the title compound (454 mg, 2.0 mmol, 82%) as pale brown crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
6-chloro-4-(1H-4-indolylamino)pyrimidine
Quantity
599 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
CO.[NH3:3].Cl[C:5]1[N:10]=[CH:9][N:8]=[C:7]([NH:11][C:12]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:13]=2[CH:14]=[CH:15][NH:16]3)[CH:6]=1>O1CCCC1>[NH2:3][C:5]1[N:10]=[CH:9][N:8]=[C:7]([NH:11][C:12]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:13]=2[CH:14]=[CH:15][NH:16]3)[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
6-chloro-4-(1H-4-indolylamino)pyrimidine
Quantity
599 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)NC1=C2C=CNC2=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent; ethyl acetate:tetrahydrofuran=1:1)
ADDITION
Type
ADDITION
Details
diethyl ether was added to the residue
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=N1)NC1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mmol
AMOUNT: MASS 454 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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